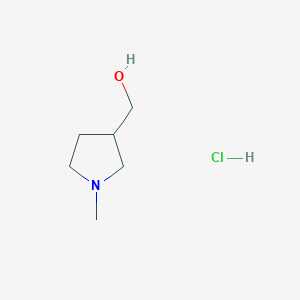
(1-Methylpyrrolidin-3-yl)methanol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-Methylpyrrolidin-3-yl)methanol hydrochloride is a chemical compound with the molecular formula C6H13NO·HCl. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1-Methylpyrrolidin-3-yl)methanol hydrochloride typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method is the reduction of 1-methyl-3-pyrrolidinone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve catalytic hydrogenation processes. This method uses a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure to reduce the precursor compound. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
化学反応の分析
Types of Reactions: (1-Methylpyrrolidin-3-yl)methanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Further reduction can yield secondary or tertiary amines, depending on the reagents and conditions used.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, or other oxidizing agents in acidic or basic conditions.
Reduction: NaBH4, LiAlH4, or catalytic hydrogenation with Pd/C.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed:
Oxidation: 1-Methyl-3-pyrrolidinone or 1-methyl-3-pyrrolidinecarboxaldehyde.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted pyrrolidine derivatives.
科学的研究の応用
(1-Methylpyrrolidin-3-yl)methanol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound can be used in the study of enzyme mechanisms and as a building block for biologically active molecules.
Industry: The compound is used in the production of fine chemicals and as a precursor for various industrial products.
作用機序
The mechanism of action of (1-Methylpyrrolidin-3-yl)methanol hydrochloride depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The compound’s hydroxyl group can form hydrogen bonds with target molecules, influencing their function. Additionally, its pyrrolidine ring can participate in various chemical interactions, contributing to its overall activity.
類似化合物との比較
Pyrrolidine: A simple five-membered nitrogen-containing ring without additional functional groups.
1-Methylpyrrolidine: Similar to (1-Methylpyrrolidin-3-yl)methanol hydrochloride but lacks the hydroxyl group.
3-Pyrrolidinemethanol: Similar structure but without the methyl group on the nitrogen atom.
Uniqueness: this compound is unique due to the presence of both a hydroxyl group and a methyl group on the pyrrolidine ring. This combination of functional groups imparts distinct chemical properties, making it valuable for specific applications in synthesis and research.
特性
IUPAC Name |
(1-methylpyrrolidin-3-yl)methanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c1-7-3-2-6(4-7)5-8;/h6,8H,2-5H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFSIJGUMSXPLTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1)CO.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
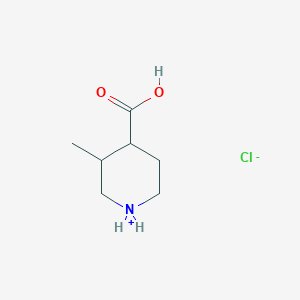
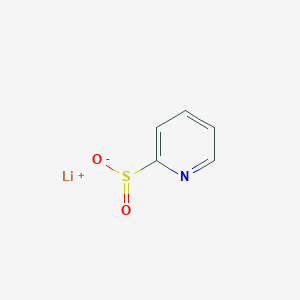
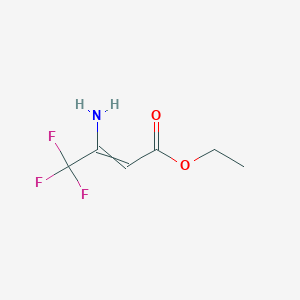
![N-[(2-Chlorophenyl)methyl]-3-(2,5-dimethylpyrrol-1-yl)propan-1-amine;hydrochloride](/img/structure/B7953439.png)
![[1,4'-Bipiperidine]-4-methanamine, 1'-methyl-, trihydrochloride](/img/structure/B7953450.png)
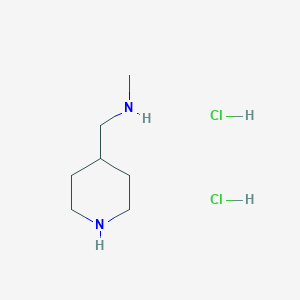
![[1-(Propan-2-yl)piperidin-3-yl]methanol hydrochloride](/img/structure/B7953480.png)
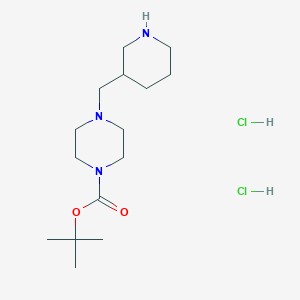
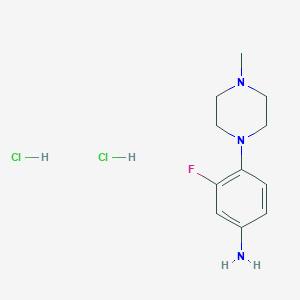
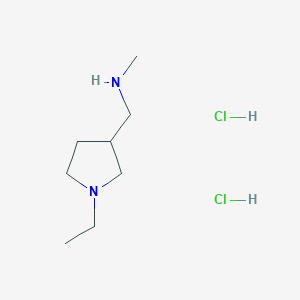
![N-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperidine-4-carboxamide dihydrochloride](/img/structure/B7953518.png)
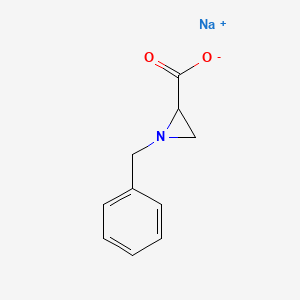
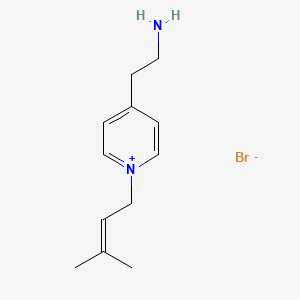
![1-Thia-4-azaspiro[4.5]decane-3-carboxylic acid hydrochloride](/img/structure/B7953541.png)
